molecular formula C13H9BrF3NO3S B262936 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Cat. No. B262936
M. Wt: 396.18 g/mol
InChI Key: SZAQIQRIFIUFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders.

Mechanism of Action

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in cellular ATP production and an increase in reactive oxygen species, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to selectively target cancer cells while leaving normal cells unaffected. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme. However, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has limited solubility in water and can be difficult to work with in lab experiments. In addition, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has a short half-life in vivo, which may limit its effectiveness in clinical applications.

Future Directions

Future research on 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could focus on improving its solubility and stability, as well as developing more potent analogs. 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could also be studied in combination with other cancer therapies to enhance their effectiveness. In addition, 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide could be studied in other disease models to explore its potential in treating metabolic disorders beyond obesity and diabetes.

Synthesis Methods

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide can be synthesized through multiple routes, including the reaction of 3-bromoaniline with trifluoromethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been extensively studied for its potential in cancer therapy. Glutamine is a key nutrient for cancer cells, and targeting glutaminase with 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been shown to inhibit cancer cell growth and induce apoptosis. 3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been studied for its potential in treating metabolic disorders such as obesity and diabetes.

properties

Product Name

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Molecular Formula

C13H9BrF3NO3S

Molecular Weight

396.18 g/mol

IUPAC Name

3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9BrF3NO3S/c14-9-2-1-3-12(8-9)22(19,20)18-10-4-6-11(7-5-10)21-13(15,16)17/h1-8,18H

InChI Key

SZAQIQRIFIUFNT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.